2-[2-(adamantan-1-yl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile
Description
2-[2-(adamantan-1-yl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile is a complex organic compound that features an adamantane moiety. Adamantane derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Properties
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c22-10-20(11-23)7-16(9-26)18(25)21(20,12-24)8-17(27)19-4-13-1-14(5-19)3-15(2-13)6-19/h9,13-15H,1-8,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBJGVXXWXYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC4(C(=C(CC4(C#N)C#N)C=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(adamantan-1-yl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile typically involves multiple steps. One common approach starts with the preparation of adamantan-1-yl derivatives, which are then subjected to various functional group transformations to introduce the desired substituents. Key steps may include:
Formation of Adamantan-1-yl Derivatives: This can be achieved through reactions such as bromination and subsequent substitution reactions.
Introduction of Functional Groups: The adamantan-1-yl derivative is further modified to introduce oxoethyl, amino, formyl, and tricarbonitrile groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(adamantan-1-yl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(adamantan-1-yl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[2-(adamantan-1-yl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(adamantan-1-yl)-2-oxoethyl benzoates
- 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate
- N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives
Uniqueness
2-[2-(adamantan-1-yl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
